4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate
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Overview
Description
4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate is a chemical compound with the molecular formula C30H34O4. It is known for its unique structure, which includes aromatic rings and ester functional groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate involves the esterification of 4-pentylbenzoic acid with 4-pentylphenol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings in the compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids from the aromatic rings.
Reduction: Formation of alcohols from the ester groups.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and alcohols, which can then interact with biological molecules. The aromatic rings can participate in π-π interactions with other aromatic compounds, influencing their behavior and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Pentylphenoxy)carbonyl]phenyl 4-(pentanoyloxy)benzoate
- 4-Pentylphenyl 4-pentylbenzoate
- 4-[(4-Hexylphenoxy)carbonyl]phenyl 4-hexylbenzoate
Uniqueness
4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate is unique due to its specific combination of aromatic rings and ester functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
41161-52-8 |
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Molecular Formula |
C30H34O4 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
[4-(4-pentylphenoxy)carbonylphenyl] 4-pentylbenzoate |
InChI |
InChI=1S/C30H34O4/c1-3-5-7-9-23-11-15-25(16-12-23)29(31)34-28-21-17-26(18-22-28)30(32)33-27-19-13-24(14-20-27)10-8-6-4-2/h11-22H,3-10H2,1-2H3 |
InChI Key |
YCROZSQKSJDSME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCC |
Origin of Product |
United States |
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